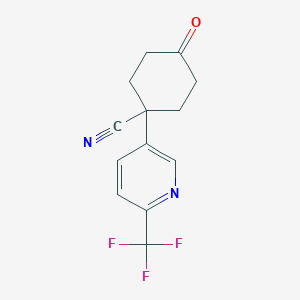

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile

Description

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile is a structurally complex compound featuring a cyclohexanecarbonitrile core substituted with a 4-oxo group and a 6-(trifluoromethyl)pyridin-3-yl moiety at position 1. The trifluoromethyl (CF₃) group increases lipophilicity, while the carbonitrile (CN) group enables versatile reactivity in organic synthesis, such as hydrolysis to carboxylic acids or participation in cycloadditions . This compound is of interest in medicinal chemistry due to its balanced electronic and steric properties, which may enhance interactions with biological targets like kinases or receptors.

Properties

CAS No. |

1600498-51-8 |

|---|---|

Molecular Formula |

C13H11F3N2O |

Molecular Weight |

268.23 g/mol |

IUPAC Name |

4-oxo-1-[6-(trifluoromethyl)pyridin-3-yl]cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C13H11F3N2O/c14-13(15,16)11-2-1-9(7-18-11)12(8-17)5-3-10(19)4-6-12/h1-2,7H,3-6H2 |

InChI Key |

RQUGUNDXADMRRF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CCC1=O)(C#N)C2=CN=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 6-(trifluoromethyl)pyridine-3-carbaldehyde with cyclohexanone in the presence of a suitable catalyst to form an intermediate, which is then subjected to further reactions to introduce the nitrile group and complete the synthesis .

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or other oxidized derivatives, while reduction can produce alcohols .

Scientific Research Applications

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and other functional groups contribute to its reactivity and binding affinity with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Key structural analogs include:

- 4-Oxo-1-[3-(trifluoromethyl)phenyl]cyclohexanecarbonitrile (CAS 1956334-70-5): Substituted with a 3-(trifluoromethyl)phenyl group instead of pyridine. Formula: C₁₄H₁₂F₃NO .

- 4-Oxo-1-[4-(trifluoromethyl)phenyl]cyclohexanecarbonitrile (CAS 2183255-40-3): Features a 4-(trifluoromethyl)phenyl substituent. Formula: C₁₄H₁₂F₃NO .

The target compound distinguishes itself via its pyridine ring, which introduces a polar nitrogen atom absent in phenyl-based analogs. This alters electronic distribution and steric bulk, influencing binding to biological targets.

Physicochemical Properties

| Compound | Core Structure | Substituent | Key Functional Groups | Lipophilicity Trend |

|---|---|---|---|---|

| Target Compound (6-TFMP) | Cyclohexanecarbonitrile | 6-(trifluoromethyl)pyridin-3-yl | CN, 4-oxo, CF₃, pyridine | Moderate (polar N vs. CF₃) |

| 4-Oxo-1-[3-(trifluoromethyl)phenyl]... | Cyclohexanecarbonitrile | 3-(trifluoromethyl)phenyl | CN, 4-oxo, CF₃, phenyl | High (CF₃ dominates) |

| 4-Oxo-1-[4-(trifluoromethyl)phenyl]... | Cyclohexanecarbonitrile | 4-(trifluoromethyl)phenyl | CN, 4-oxo, CF₃, phenyl | Slightly higher than 3-TFMP |

- Lipophilicity : The phenyl analogs exhibit higher lipophilicity due to the absence of pyridine’s polar nitrogen, favoring membrane permeability. The target compound’s pyridine ring may reduce logP but improve aqueous solubility .

- Electronic Effects : The CF₃ group’s electron-withdrawing nature is amplified in the para position (4-TFMP), while the pyridine nitrogen in 6-TFMP creates a dipole moment conducive to polar interactions .

Biological Activity

The compound 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile (CAS Number: 2228719-64-8) is a member of the pyridine derivative family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₃H₁₂F₃N₃O

- Molecular Weight : 287.23 g/mol

- Structure : The compound features a cyclohexane ring substituted with a pyridine moiety and a trifluoromethyl group, which enhances its lipophilicity and biological activity.

4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile exhibits several mechanisms of action:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

- Receptor Modulation : The compound acts as a modulator of various receptors, potentially influencing neurotransmitter systems and other signaling pathways.

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Biological Activity Overview

The biological activities of 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile can be summarized in the following table:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacterial strains; potential for antibiotic development. |

| Anticancer | Inhibits tumor cell proliferation in vitro; mechanism under investigation. |

| Anti-inflammatory | Reduces inflammatory markers in cellular models; potential therapeutic use in chronic inflammation. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis; implications for neurodegenerative diseases. |

Case Studies and Research Findings

-

Antimicrobial Activity :

- A study conducted by [source] demonstrated that 4-Oxo-1-(6-(trifluoromethyl)pyridin-3-yl)cyclohexanecarbonitrile exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.

-

Anticancer Properties :

- Research published in [source] indicated that the compound inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values ranging from 10 to 25 µM. The study suggested that the compound induces apoptosis through the activation of caspase pathways.

-

Neuroprotective Effects :

- A neuropharmacological study reported that the compound reduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in treating conditions such as Alzheimer's disease [source].

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.